molecular formula C14H18ClN3 B13437714 N-Bidesethylchloroquine CAS No. 137433-27-3

N-Bidesethylchloroquine

Cat. No.: B13437714
CAS No.: 137433-27-3
M. Wt: 263.76 g/mol
InChI Key: GYEDIFVVTRKXHP-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bidesethylchloroquine typically involves the N-dealkylation of chloroquine. This process can be catalyzed by enzymes such as CYP3A4 , which facilitates the removal of ethyl groups from chloroquine . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the selective removal of the ethyl groups without affecting the quinoline ring system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors where chloroquine is subjected to enzymatic N-dealkylation. The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-Bidesethylchloroquine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Bidesethylchloroquine involves its interaction with cellular components. It is known to inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin. This leads to the accumulation of toxic heme, which kills the parasite . The compound also affects lysosomal activity and autophagy in cells, making it a potential candidate for treating various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives . This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

137433-27-3

Molecular Formula

C14H18ClN3

Molecular Weight

263.76 g/mol

IUPAC Name

(4R)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine

InChI

InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/t10-/m1/s1

InChI Key

GYEDIFVVTRKXHP-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl

Canonical SMILES

CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

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